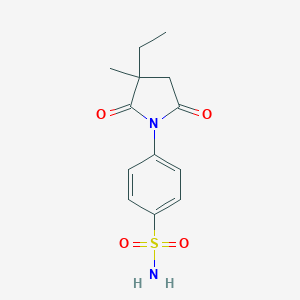
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide, also known as EMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have potent and selective inhibitory effects on certain enzymes, making it a valuable tool in biochemical studies.
Mecanismo De Acción
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide works by binding to the active site of enzymes, preventing them from carrying out their normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide used.
Efectos Bioquímicos Y Fisiológicos
The inhibition of carbonic anhydrase by 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide has been shown to have a number of biochemical and physiological effects. These include changes in pH and bicarbonate levels, as well as alterations in the activity of other enzymes that are dependent on carbonic anhydrase activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide is a valuable tool for studying enzyme function and activity in the laboratory. Its potency and selectivity make it an effective inhibitor of specific enzymes, allowing researchers to isolate and study the effects of these enzymes on a variety of physiological processes. However, 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide also has limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are a number of potential future directions for research on 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide and its effects on enzyme activity. These include exploring its use as a therapeutic agent for conditions such as glaucoma, where inhibition of carbonic anhydrase has been shown to be effective. Additionally, further research is needed to fully understand the mechanisms of action of 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide and its effects on other physiological processes beyond carbonic anhydrase inhibition.
Métodos De Síntesis
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide can be synthesized by reacting ethyl 2-methylacetoacetate with p-sulfamoylaniline in the presence of sodium ethoxide. This reaction yields the intermediate compound, which can be further reacted with succinic anhydride to produce 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide.
Aplicaciones Científicas De Investigación
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide has been used extensively in scientific research as a tool to study the function and activity of enzymes. It has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase, a key enzyme involved in the regulation of acid-base balance in the body.
Propiedades
Número CAS |
17100-92-4 |
|---|---|
Nombre del producto |
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide |
Fórmula molecular |
C13H16N2O4S |
Peso molecular |
296.34 g/mol |
Nombre IUPAC |
4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H16N2O4S/c1-3-13(2)8-11(16)15(12(13)17)9-4-6-10(7-5-9)20(14,18)19/h4-7H,3,8H2,1-2H3,(H2,14,18,19) |
Clave InChI |
WCHUHMTYPVCQKV-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
SMILES canónico |
CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
Sinónimos |
4-(3-Ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



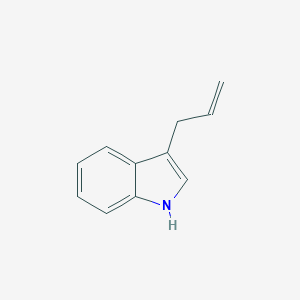
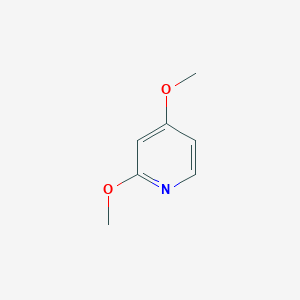
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
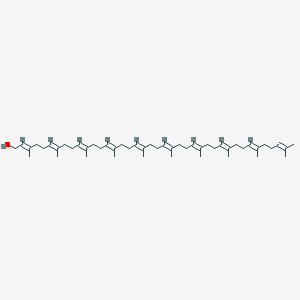
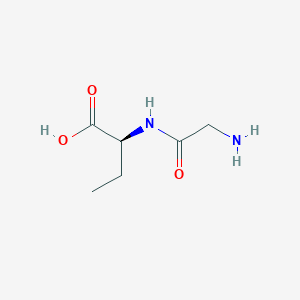
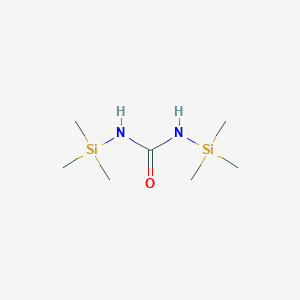
![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)
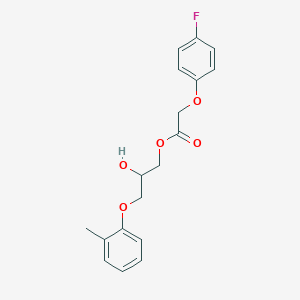
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)
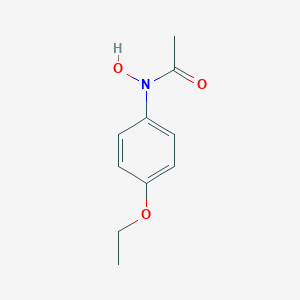
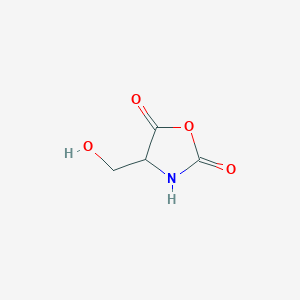
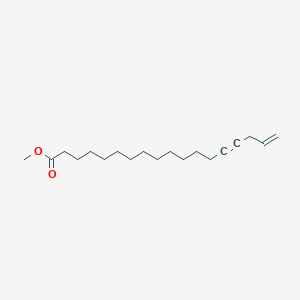
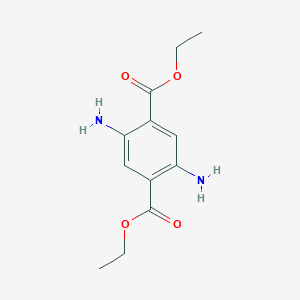
![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)